2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane
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Overview
Description
2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane is a chemical compound with the molecular formula C11H12Cl2F4OSi and a molecular weight of 335.19 g/mol . It is known for its unique structure, which includes both chlorinated phenoxy and tetrafluoroethyl groups attached to a trimethylsilane moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane typically involves the reaction of 2,4-dichlorophenol with tetrafluoroethylene in the presence of a base, followed by the introduction of trimethylsilyl chloride. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-100°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization are employed to purify the final product.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorinated phenoxy groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions include:
Substitution Products: Compounds where the chlorinated phenoxy group is replaced by other nucleophiles.
Oxidation Products: Oxidized derivatives of the original compound.
Hydrolysis Products: Silanols and other hydrolyzed derivatives.
Scientific Research Applications
2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo substitution and hydrolysis reactions, which can modify other molecules. The pathways involved include:
Nucleophilic Substitution: The chlorinated phenoxy group can be replaced by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The trimethylsilane group can be hydrolyzed, resulting in the formation of silanols and other derivatives.
Comparison with Similar Compounds
2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar chlorinated phenoxy group.
Tetrafluoroethylene: A fluorinated compound used in the production of fluoropolymers.
Trimethylsilyl Chloride: A common reagent in organic synthesis.
The uniqueness of this compound lies in its combination of chlorinated phenoxy, tetrafluoroethyl, and trimethylsilane groups, which confer distinctive chemical properties and reactivity.
Properties
IUPAC Name |
[2-(2,4-dichlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2F4OSi/c1-19(2,3)11(16,17)10(14,15)18-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGLIMXWKPNLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=C(C=C(C=C1)Cl)Cl)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F4OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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